An In-Depth Technical Guide to the Structure, Synthesis, and Application of 5-Chloro-2-(3-methylphenoxy)aniline
An In-Depth Technical Guide to the Structure, Synthesis, and Application of 5-Chloro-2-(3-methylphenoxy)aniline
This guide provides a comprehensive technical overview of 5-Chloro-2-(3-methylphenoxy)aniline, a diaryl ether derivative of interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical structure, a robust synthetic protocol, detailed characterization methods, and its potential as a valuable building block in medicinal chemistry.
Molecular Structure and Physicochemical Properties
5-Chloro-2-(3-methylphenoxy)aniline is an aromatic compound featuring a central aniline ring substituted with a chlorine atom and a methylphenoxy group. The ether linkage between the two aromatic rings is a key structural feature, influencing the molecule's overall conformation and electronic properties.
The structure consists of a 2-amino-4-chlorophenyl moiety linked via an ether oxygen to a 3-methylphenyl (m-cresyl) group. This arrangement of substituents dictates the molecule's reactivity and its potential interactions with biological targets.
Table 1: Physicochemical Properties of 5-Chloro-2-(3-methylphenoxy)aniline
| Property | Value | Source |
| Molecular Formula | C13H12ClNO | |
| Molecular Weight | 233.7 g/mol | |
| IUPAC Name | 5-chloro-2-(3-methylphenoxy)aniline | |
| SMILES | CC1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N | |
| InChI | InChI=1S/C13H12ClNO/c1-9-3-2-4-11(7-9)16-13-6-5-10(14)8-12(13)15/h2-8H,15H2,1H3 | |
| CAS Number | 56966-51-9 |
Synthesis of 5-Chloro-2-(3-methylphenoxy)aniline: An Experimental Protocol
The synthesis of diaryl ethers like 5-Chloro-2-(3-methylphenoxy)aniline is commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1] This method involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base. For the synthesis of our target molecule, 2-amino-4-chlorophenol would be a challenging starting material due to the potential for self-coupling and side reactions involving the amino group. A more robust and logical approach involves the coupling of 3-methylphenol (m-cresol) with a suitably activated chloro-nitro-benzene derivative, followed by the reduction of the nitro group to an amine. This strategy protects the amine functionality as a nitro group during the coupling reaction, which can then be selectively reduced in the final step.
Synthetic Workflow
The proposed two-step synthesis is outlined below. This approach is designed to be efficient and scalable, providing a reliable method for obtaining the target compound in good yield and purity.
Caption: Synthetic pathway for 5-Chloro-2-(3-methylphenoxy)aniline.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Chloro-2-(3-methylphenoxy)-1-nitrobenzene (Ullmann Condensation)
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Rationale: This step utilizes a modified Ullmann condensation, a reliable method for forming the diaryl ether bond.[1] L-proline is used as a ligand to stabilize the copper catalyst and improve its solubility and reactivity at lower temperatures compared to traditional Ullmann conditions.[2] DMSO is chosen as the solvent due to its high boiling point and ability to dissolve the reactants and the base.
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Materials:
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2,4-Dichloronitrobenzene
-
3-Methylphenol (m-cresol)
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Copper(I) iodide (CuI)
-
L-proline
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Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
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To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloronitrobenzene (1.0 eq), 3-methylphenol (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
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Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).
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Heat the reaction mixture to 90-120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Chloro-2-(3-methylphenoxy)-1-nitrobenzene.
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Step 2: Synthesis of 5-Chloro-2-(3-methylphenoxy)aniline (Nitro Group Reduction)
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Rationale: The reduction of the nitro group to an amine is a standard transformation in organic synthesis. The use of tin(II) chloride dihydrate in ethanol is a classic and effective method for this conversion.[3] Alternatively, catalytic hydrogenation offers a cleaner workup but requires specialized equipment.
-
Materials:
-
4-Chloro-2-(3-methylphenoxy)-1-nitrobenzene
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Ethanol
-
Concentrated hydrochloric acid (HCl)
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Sodium hydroxide (NaOH), aqueous solution
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Ethyl acetate
-
Brine
-
-
Procedure (using Tin(II) Chloride):
-
Dissolve 4-Chloro-2-(3-methylphenoxy)-1-nitrobenzene (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
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Carefully add concentrated hydrochloric acid and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). Caution: This is an exothermic process.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude 5-Chloro-2-(3-methylphenoxy)aniline by column chromatography or recrystallization to yield the final product.
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Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 5-Chloro-2-(3-methylphenoxy)aniline. The following are the expected spectroscopic data based on the molecular structure and analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the amine protons, and the methyl group protons.
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Amine Protons (-NH₂): A broad singlet in the range of 3.5-4.5 ppm, which is exchangeable with D₂O.
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Methyl Protons (-CH₃): A sharp singlet around 2.3 ppm.
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Aromatic Protons: A complex multiplet region between 6.5 and 7.5 ppm. The protons on the aniline ring will be influenced by the electron-donating amino group and the electron-withdrawing chloro group. The protons on the phenoxy ring will be split according to their positions relative to the methyl and ether groups.
-
-
¹³C NMR (Predicted): The carbon NMR spectrum will provide information about the carbon skeleton.
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Methyl Carbon (-CH₃): A signal around 21 ppm.
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Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm). The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms will be shifted downfield. The chemical shifts can be predicted using computational methods or by comparison with structurally related compounds.[4]
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Mass Spectrometry (MS)
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Expected Fragmentation Pattern: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected to be observed. The fragmentation pattern of diaryl ethers is characterized by cleavage of the C-O ether bond.[5][6] Key fragments would likely arise from:
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Cleavage of the ether bond to form [M - C₇H₇O]⁺ (loss of the methylphenoxy radical) and [M - C₆H₅ClN]⁺ (loss of the chloroaniline radical) ions.
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The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.
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Caption: Predicted major fragmentation pathways for 5-Chloro-2-(3-methylphenoxy)aniline in EI-MS.
Applications in Drug Discovery and Medicinal Chemistry
Aniline and its derivatives are prevalent scaffolds in medicinal chemistry, serving as key building blocks for a wide range of therapeutic agents.[7] The 5-Chloro-2-(3-methylphenoxy)aniline structure combines several features that make it an attractive starting point for drug discovery programs.
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Diaryl Ether Moiety: The diaryl ether linkage provides a degree of conformational flexibility, which can be advantageous for optimizing binding to a target protein. This scaffold is found in a number of biologically active molecules.
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Substituent Pattern: The chloro and methyl substituents offer opportunities for chemical modification to explore structure-activity relationships (SAR). The chlorine atom can engage in halogen bonding and can modulate the lipophilicity and metabolic stability of the molecule. The methyl group provides a site for further functionalization or can influence binding through steric interactions.
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Aniline Functionality: The primary amine group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups to build libraries of compounds for screening. It can be acylated, alkylated, or used in the formation of amides, sulfonamides, and other functionalities commonly found in drug molecules.
While specific biological activities for 5-Chloro-2-(3-methylphenoxy)aniline are not extensively reported in the public domain, structurally related phenoxyaniline derivatives have been investigated for various therapeutic applications, including their use as intermediates in the synthesis of compounds with potential tranquillizing and other pharmacological activities.[8][9] The core structure is a valuable starting point for the development of novel kinase inhibitors, receptor antagonists, and other targeted therapies.
Conclusion
5-Chloro-2-(3-methylphenoxy)aniline is a synthetically accessible diaryl ether with significant potential as a scaffold in medicinal chemistry. The robust two-step synthesis, involving an Ullmann condensation followed by nitro group reduction, provides a reliable route to this compound. Its structural features, including the flexible ether linkage and the versatile aniline functionality, make it a valuable building block for the generation of compound libraries aimed at discovering novel therapeutic agents. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the identification of new drug candidates.
References
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Ullmann, F.; Sponagel, P. Ueber die Phenylirung von Phenolen. Ber. Dtsch. Chem. Ges.1905 , 38 (2), 2211–2212. [Link]
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Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]
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PubChem. 5-chloro-2-(3-methylphenoxy)aniline. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Wikipedia. Ullmann condensation. [Link]
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Kajganich, K. M. et al. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules2003 , 8 (2), 143-155. [Link]
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Hassan, S. S. M. et al. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts2021 , 11 (11), 1339. [Link]
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ResearchGate. Scheme 7: (A) Known biological activities related to aniline derivatives. [Link]
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